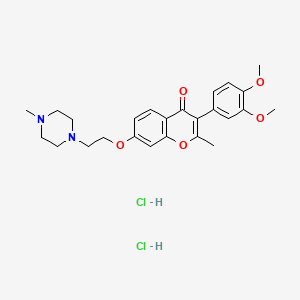

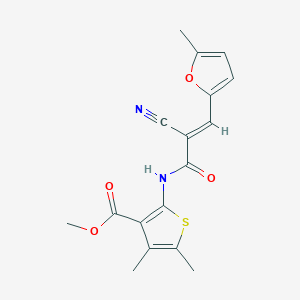

![molecular formula C11H12N6O B2907425 N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzohydrazide CAS No. 338405-17-7](/img/structure/B2907425.png)

N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzohydrazide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzohydrazide” is a derivative of 1,2,4-triazole . These derivatives have been synthesized and evaluated as promising anticancer agents . They have shown potent inhibitory activities against various human cancer cell lines .

Synthesis Analysis

The synthesis of these 1,2,4-triazole derivatives involves various spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The structures of these derivatives were confirmed using these techniques .Molecular Structure Analysis

The molecular structure of these derivatives was established by NMR and MS analysis . The IR absorption spectra of these compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives are complex and involve various steps . The exact details of these reactions are beyond the scope of this analysis.Physical And Chemical Properties Analysis

These compounds are characterized by their physical and chemical properties. For example, they are white crystals with a melting point range of 208–270 °C . The 1H NMR spectrum shows various peaks corresponding to different hydrogen atoms in the molecule .作用机制

Target of Action

The primary targets of N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzohydrazide are involved in the biosynthesis of Strigolactone (SL), a type of plant hormone . The compound has been designed as an inhibitor of SL biosynthesis . It has also shown promising activity against cancer cell lines .

Mode of Action

The compound interacts with its targets by inhibiting the biosynthesis of SL . This results in increased shoot branching and inhibition of seed germination in certain parasitic plants . In the context of cancer, some derivatives of the compound have shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Biochemical Pathways

The compound affects the SL biosynthesis pathway. SL biosynthesis starts with the reversible isomerization of all-trans-β-carotene into 9-cis-β-carotene, catalyzed by DWARF27 . The core precursor in SL biosynthesis, Carlactone (CL), is synthesized by cleavage and rearrangement reactions mediated by the CAROTENOID CLEAVAGE DIOXYGENASE 7 and 8 (CCD7 and CCD8) . The compound inhibits this pathway, leading to increased shoot branching and inhibition of seed germination .

Pharmacokinetics

The compound’s molecular weight (21118 g/mol) and solid physical form suggest that it may have good bioavailability .

Result of Action

The compound’s action results in increased shoot branching and inhibition of seed germination in certain parasitic plants . In the context of cancer, some derivatives of the compound have shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Action Environment

The compound’s solid physical form suggests that it may be stable under a variety of environmental conditions .

未来方向

The results of the studies indicate that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This opens up new possibilities for future research in this area. Further investigation and development of these compounds could lead to more effective treatments for cancer .

属性

IUPAC Name |

N-[(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N6O/c12-10(6-17-8-13-7-14-17)15-16-11(18)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,12,15)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOSQNMLHWWKQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN=C(CN2C=NC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/N=C(/CN2C=NC=N2)\N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

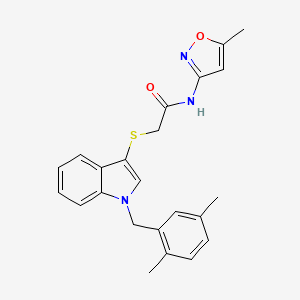

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2907343.png)

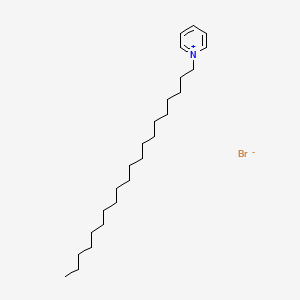

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-9H-xanthene-9-carboxamide](/img/structure/B2907348.png)

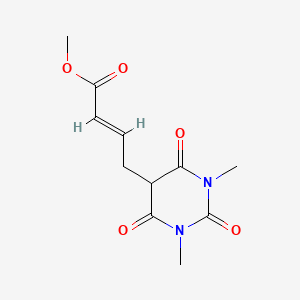

![(3S,4R)-4-(2,3-dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2907350.png)

![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2907360.png)

![Tert-butyl 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B2907364.png)

![4-hydroxy-9-(4-methoxyphenyl)-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B2907365.png)